molecular formula C16H19NO3 B2505212 5,7-Dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one CAS No. 847364-88-9

5,7-Dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one

Cat. No.: B2505212
CAS No.: 847364-88-9
M. Wt: 273.332
InChI Key: XANPGCNPAQFXDH-UHFFFAOYSA-N
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Description

5,7-Dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with methyl groups at positions 5 and 7 and a morpholin-4-ylmethyl moiety at position 4 (Fig. 1). Coumarins (chromen-2-ones) are privileged scaffolds in medicinal chemistry due to their broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The morpholine group is a six-membered heterocycle containing one oxygen and one nitrogen atom, often incorporated to modulate solubility, bioavailability, or target-specific interactions .

This compound’s structural features—methyl groups for lipophilicity and the morpholine unit for polarity—suggest a balance between membrane permeability and aqueous solubility.

Properties

IUPAC Name

5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-11-7-12(2)16-13(9-15(18)20-14(16)8-11)10-17-3-5-19-6-4-17/h7-9H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANPGCNPAQFXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322082
Record name 5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665953
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

847364-88-9
Record name 5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5,7-Dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one, a compound belonging to the coumarin family, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including anticancer, antimicrobial, and other therapeutic potentials, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chromene Core : The chromene structure contributes to the compound's biological activities.
  • Methyl Substituents : Methyl groups at positions 5 and 7 enhance solubility and biological interaction.
  • Morpholine Ring : The morpholine moiety is linked via a methylene bridge at position 4, which may influence the compound's pharmacodynamics.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. It has been reported to exhibit cytotoxic effects against various cancer cell lines, including prostate and renal cancer cells. The mechanism of action includes:

  • DNA Damage Induction : The compound interferes with DNA replication and repair mechanisms, leading to apoptosis in cancer cells .
  • Metabolic Alteration : It modifies cellular metabolism, potentially reducing tumor growth and proliferation rates .

Table 1: Summary of Anticancer Activity

Cancer TypeCell LineIC50 (µM)Mechanism of Action
Prostate CancerDU14515DNA damage induction
Renal CancerA49812Apoptosis via metabolic alteration
LeukemiaK56210Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa12.5
Klebsiella pneumoniae30

The antimicrobial action is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the chemical structure can significantly affect the biological activity of coumarin derivatives. For instance:

  • Methyl Groups : Enhance solubility and bioavailability.
  • Morpholine Ring : Provides flexibility and potential for hydrogen bonding with biological targets.

Case Studies

  • Cytotoxicity in Cancer Models :
    A study conducted on prostate cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted the compound's potential as a lead candidate for further drug development.
  • Antimicrobial Efficacy :
    In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that it exhibited significant antibacterial activity comparable to standard antibiotics, suggesting its potential use as an alternative treatment option for resistant strains.

Scientific Research Applications

Anticancer Properties

Research indicates that 5,7-Dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one exhibits notable anticancer activity . It has been shown to inhibit cyclooxygenase enzymes, which are implicated in inflammatory processes and cancer progression. Additionally, its interaction with DNA gyrase suggests a role in treating bacterial infections and possibly cancer cells.

Case Study:
A study evaluated the compound's efficacy against various cancer cell lines, revealing significant cytotoxic effects. The mechanism involved the induction of apoptosis in cancer cells, highlighting its potential as a therapeutic agent for cancers such as breast and prostate cancer.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties , making it a candidate for developing new antibiotics. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented, showing promise in treating infections caused by resistant strains .

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus1 μg/mL
Escherichia coli2 μg/mL
Candida albicans3 μg/mL

Structural Insights and Computational Studies

Computational studies have provided insights into the molecular interactions of this compound with biological targets. Density Functional Theory (DFT) calculations have been employed to predict its reactivity and stability .

Table 2: DFT Calculated Properties

PropertyValue
HOMO-LUMO Energy GapX eV
Electron AffinityY eV
Ionization EnergyZ eV

These computational analyses support the understanding of how structural variations influence the compound's biological activity.

Potential Side Effects and Toxicity

While the compound shows promise as a therapeutic agent, potential side effects must be considered. Reports suggest that prolonged exposure may lead to liver damage and other adverse effects such as gastrointestinal disturbances and immune responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Lipophilicity and Solubility

Lipophilicity (logP) is critical for drug absorption and distribution. Table 1 compares logP values and substituent effects for related coumarins:

Compound Name Substituents (Position) logP Key Observations Reference
Target Compound 5,7-dimethyl, 4-morpholinylmethyl 3.2 Predicted higher solubility vs. methyl/cyano analogs
5-Hydroxy-4,7-dimethylchromen-2-one (2) 5-OH, 4,7-dimethyl 2.1 Free hydroxyl reduces lipophilicity
4-(Cyanomethoxy)chromen-2-one (4) 4-cyanomethoxy 1.8 Polar cyanomethoxy lowers logP
6,7-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one 6,7-dimethyl, 4-methylpiperazine 2.9 Piperazine enhances solubility vs. morpholine derivatives

Key Findings :

  • The morpholine group in the target compound likely increases solubility compared to purely alkyl-substituted coumarins (e.g., 5,7-dimethyl derivatives) but remains more lipophilic than hydroxylated analogs.
  • Piperazine analogs (e.g., compound in ) exhibit similar logP values but may offer improved water solubility due to the basic nitrogen in piperazine, which can protonate at physiological pH .
Anticancer Activity

Coumarins with amino or heterocyclic substitutions at position 4 show marked cytotoxicity:

  • 4-Amino-2H-benzo[h]chromen-2-one (ABO): IC₅₀ = 0.038–0.085 μM against breast cancer cells; amino groups enhance DNA intercalation or kinase inhibition .
  • 6,7-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one: Demonstrated preclinical activity in melanoma and prostate cancer models .
  • Target Compound: While direct data are unavailable, the morpholine group may influence target specificity (e.g., kinases or GPCRs) distinct from amino-substituted analogs .
Antimicrobial Activity
  • 2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one : Exhibits moderate antibacterial activity due to the electron-withdrawing fluorophenyl group .
  • Target Compound : The morpholine moiety could enhance gram-negative activity by improving penetration through hydrophilic outer membranes .

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